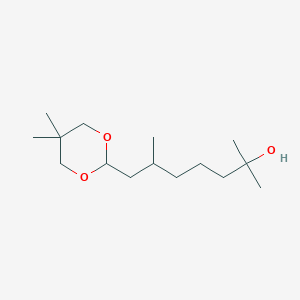
1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material science. This compound is also known as TCPP or 2,2',6,6'-Tetramethyl-4-piperidinyl-piperidine-1-carboxamidine.
Mecanismo De Acción
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells. TCPP has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. TCPP has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine in lab experiments is its high potency and selectivity towards cancer cells. This compound has been found to exhibit significant anticancer activity at low concentrations, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using TCPP in lab experiments is its low solubility in water, which can make it difficult to administer in vitro and in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One of the most promising areas of research is the development of new cancer therapies based on the use of TCPP. Researchers are also exploring the potential applications of this compound in other areas such as agriculture and material science. Additionally, further studies are needed to fully understand the mechanism of action of TCPP and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is by using the reaction between 2-chloro-4-nitroaniline and 1-(4-tert-butylbenzoyl)-4-piperidinone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(4-tert-butylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of application is in the field of medicine, where this compound has been found to exhibit significant anticancer activity. Studies have shown that TCPP can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-21(2,3)16-6-4-15(5-7-16)20(26)24-12-10-23(11-13-24)19-9-8-17(25(27)28)14-18(19)22/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPHJCZPNJVGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)
![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)

![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2-thienylmethyl)methanamine](/img/structure/B5152421.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)

![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)
